molecular formula C13H16N4O3 B3050649 Phenol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]-2,3-dimethoxy- CAS No. 27653-69-6

Phenol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]-2,3-dimethoxy-

Cat. No.: B3050649
CAS No.: 27653-69-6
M. Wt: 276.29 g/mol
InChI Key: HWBPOLWLLFXEJY-UHFFFAOYSA-N
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Description

Phenol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]-2,3-dimethoxy- is a complex organic compound that features a phenol group substituted with a pyrimidine derivative

Mechanism of Action

Target of Action

The primary target of 3’-Hydroxytrimethoprim, also known as 3-Demethyl-trimethoprim, is the bacterial enzyme dihydrofolate reductase (DHFR) . DHFR is a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF) from dihydrofolic acid (DHF) . THF is necessary for the biosynthesis of bacterial nucleic acids and proteins, and ultimately for continued bacterial survival .

Mode of Action

3’-Hydroxytrimethoprim acts as a reversible inhibitor of DHFR . By binding to DHFR, it inhibits the reduction of DHF to THF . This prevents the synthesis of bacterial DNA and RNA, leading to bacterial cell death .

Biochemical Pathways

The inhibition of DHFR disrupts the folic acid metabolic pathway . This pathway is crucial for the synthesis of nucleic acids and proteins in bacteria . By blocking the formation of THF, 3’-Hydroxytrimethoprim indirectly inhibits nucleic acid synthesis .

Pharmacokinetics

Trimethoprim is readily and extensively absorbed, with a bioavailability of 90–100% . It is metabolized in the liver and has an elimination half-life of 8–12 hours . About 50–60% of the drug is excreted by the kidneys .

Result of Action

The result of 3’-Hydroxytrimethoprim’s action is the inhibition of bacterial growth . By preventing the synthesis of bacterial DNA and RNA, it leads to bacterial cell death .

Action Environment

The environment can influence the action of 3’-Hydroxytrimethoprim. For instance, the pH level can affect the ionization state of the drug, which in turn can impact its interaction with bacterial metabolism

Biochemical Analysis

Biochemical Properties

3’-Hydroxytrimethoprim interacts with various enzymes and proteins in biochemical reactions . It is a product of the O-demethylation of trimethoprim, a process that involves the removal of a methyl group from the original compound .

Cellular Effects

The effects of 3’-Hydroxytrimethoprim on cellular processes are largely derived from its parent compound, trimethoprim. Trimethoprim is known to inhibit bacterial dihydrofolate reductase (DHFR), a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF). This prevents the synthesis of bacterial DNA and ultimately inhibits bacterial survival

Molecular Mechanism

Given its structural similarity to trimethoprim, it may also act as an inhibitor of DHFR . By binding to this enzyme, it could prevent the conversion of dihydrofolate to tetrahydrofolate, a key step in the synthesis of nucleic acids and proteins .

Temporal Effects in Laboratory Settings

Studies on trimethoprim have shown that its effects can vary over time, with resistance potentially developing after prolonged exposure . It’s plausible that similar temporal dynamics could apply to 3’-Hydroxytrimethoprim.

Dosage Effects in Animal Models

The effects of different dosages of 3’-Hydroxytrimethoprim in animal models have not been extensively studied. Research on trimethoprim has shown that its effects can vary with dosage, with higher doses potentially leading to adverse effects .

Metabolic Pathways

3’-Hydroxytrimethoprim is involved in the metabolic pathway of trimethoprim, where it is formed as a metabolite through the process of O-demethylation . This reaction is likely catalyzed by demethylase enzymes .

Transport and Distribution

Given its structural similarity to trimethoprim, it may be transported and distributed in a similar manner .

Subcellular Localization

Given its potential role as an inhibitor of DHFR, it may be localized in the cytoplasm where this enzyme is typically found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]-2,3-dimethoxy- typically involves multi-step organic reactions. One common approach is the alkylation of a phenol derivative with a pyrimidine-based alkylating agent under basic conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and bases such as potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Phenol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]-2,3-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phenol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]-2,3-dimethoxy- has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]-2,3-dimethoxy- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and diamino-pyrimidinyl groups provides a versatile platform for further functionalization and application in various fields .

Properties

IUPAC Name

5-[(2,4-diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-19-10-5-7(4-9(18)11(10)20-2)3-8-6-16-13(15)17-12(8)14/h4-6,18H,3H2,1-2H3,(H4,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBPOLWLLFXEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)O)CC2=CN=C(N=C2N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10511435
Record name 5-[(2,4-Diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27653-69-6
Record name 3-Demethyltrimethoprim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27653-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Demethyltrimethoprim
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027653696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[(2,4-Diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-DEMETHYLTRIMETHOPRIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY09Z6E3O8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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